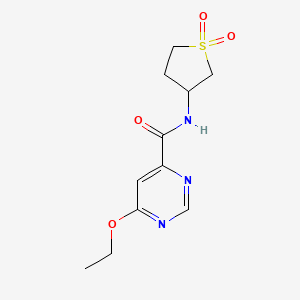

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-2-18-10-5-9(12-7-13-10)11(15)14-8-3-4-19(16,17)6-8/h5,7-8H,2-4,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIPEYNICBTBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The ethoxypyrimidine carboxamide group is then introduced through a series of condensation reactions involving ethylamine and pyrimidine-4-carboxylic acid derivatives under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to tetrahydrothiophene.

Substitution: The ethoxypyrimidine group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and various substituted pyrimidine derivatives .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxypyrimidine group can bind to nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific combination of the dioxidotetrahydrothiophene ring and the ethoxypyrimidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

2-(4-Chlorophenyl)-4-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 2-(4-chlorophenyl)-4-fluoroaniline primarily revolves around its role as an enzyme inhibitor and receptor modulator. Research indicates that it can interact with specific molecular targets, inhibiting enzyme activity by binding to active sites or modulating receptor functions as either an agonist or antagonist. Such interactions are crucial for its therapeutic applications in treating various conditions, including cancer, inflammation, and neurological disorders.

Therapeutic Applications

- Cancer Treatment : The compound has shown promise in inhibiting tumor cell proliferation by targeting specific pathways involved in cancer progression.

- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neurological Disorders : Preliminary studies suggest potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.

Research Findings

Several studies have evaluated the biological activity of 2-(4-chlorophenyl)-4-fluoroaniline. Notable findings include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which is essential for its therapeutic efficacy .

- Receptor Modulation : It has been shown to act on multiple receptor types, influencing physiological responses that can lead to therapeutic benefits .

Data Table: Biological Activity Overview

Case Studies

- Case Study on Cancer Cells : In vitro studies demonstrated that 2-(4-chlorophenyl)-4-fluoroaniline significantly reduced the viability of cancer cell lines by inducing apoptosis through caspase activation.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide with high yield and purity?

- Methodological Answer : Synthesis requires multi-step reactions with strict control of temperature (typically 60–100°C), solvent choice (polar aprotic solvents like DMF or DMSO to enhance nucleophilicity), and catalysts (e.g., Pd-based catalysts for coupling reactions). Reaction time should be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization in ethanol improves purity .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring systems. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like sulfone (-SO₂) and carboxamide (-CONH). X-ray crystallography, if feasible, provides absolute stereochemical confirmation .

Q. What initial biological screening assays are recommended to assess its bioactivity?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different experimental models?

- Methodological Answer :

- Replicate assays under standardized conditions (pH, temperature, cell passage number).

- Compare structural analogs (e.g., pyrimidine derivatives with varied substituents) to identify structure-activity relationships (SAR).

- Use orthogonal validation methods (e.g., Surface Plasmon Resonance for binding affinity vs. cellular assays) to confirm target engagement .

Q. What computational approaches are suitable for predicting the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in target proteins (e.g., kinases).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.

- QSAR Modeling : Train models on bioactivity data of analogs to predict efficacy and toxicity .

Q. How to design stability studies under varying physiological conditions to inform formulation development?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- Analytical Monitoring : Use HPLC-PDA or LC-MS to quantify degradation products.

- Solubility Testing : Evaluate pH-dependent solubility (e.g., PBS at pH 7.4 vs. simulated gastric fluid) to guide salt or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.